molecular formula C4H6Cl4O B14631446 2-Butanol, 1,4,4,4-tetrachloro- CAS No. 56440-56-3

2-Butanol, 1,4,4,4-tetrachloro-

Cat. No.: B14631446
CAS No.: 56440-56-3
M. Wt: 211.9 g/mol
InChI Key: FJCVMBPCEMZDPA-UHFFFAOYSA-N
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Description

2-Butanol, 1,4,4,4-tetrachloro- is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a butane chain, with four chlorine atoms substituted at the 1, 4, 4, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 1,4,4,4-tetrachloro- typically involves the reaction of carbon tetrachloride with acrylonitrile under the influence of a composite catalyst and binary tertiary amine part of copper powder and chlorination mantoquita composition. The reaction is carried out at temperatures ranging from 50 to 150°C .

Industrial Production Methods

In industrial settings, the production of 2-Butanol, 1,4,4,4-tetrachloro- follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 1,4,4,4-tetrachloro- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Simpler alcohols and hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butanol, 1,4,4,4-tetrachloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanol, 1,4,4,4-tetrachloro- involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and chlorine atoms play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and engage in nucleophilic and electrophilic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butanol, 1,4,4,4-tetrachloro- is unique due to the presence of four chlorine atoms, which significantly alter its chemical properties compared to other butanol derivatives. This makes it more reactive and suitable for specific applications in synthesis and industry.

Properties

IUPAC Name

1,4,4,4-tetrachlorobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl4O/c5-2-3(9)1-4(6,7)8/h3,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCVMBPCEMZDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453465
Record name 2-Butanol, 1,4,4,4-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56440-56-3
Record name 2-Butanol, 1,4,4,4-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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